T-2 三醇

描述

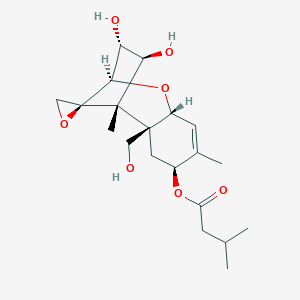

- T-2 三醇是一种来自 T-2 毒素代谢的单端孢霉烯类霉菌毒素。

- 它比 T-2 毒素毒性更低 .

- 化学式:

C20H30O7

. - CAS 号: 34114-98-2.

科学研究应用

- T-2 三醇在以下领域有应用:

化学: 研究有限,但作为代谢产物的作用很重要。

生物学: 研究其在细胞系统中的作用。

医学: 潜在的治疗意义。

工业: 报道的工业应用很少。

作用机制

- T-2 三醇的作用机制尚不清楚。

- 它可能与细胞成分相互作用,影响蛋白质合成和细胞功能。

生化分析

Biochemical Properties

T-2 triol plays a significant role in biochemical reactions, particularly in the inhibition of protein synthesis. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with peptidyl-transferase, where T-2 triol binds and inactivates its activity at the transcription site, leading to the inhibition of protein synthesis . Additionally, T-2 triol induces oxidative stress by decreasing glutathione levels and altering the activities of antioxidant enzymes such as glutathione peroxidase (GPx), glutathione S-transferase (GST), and catalase (CAT) .

Cellular Effects

T-2 triol exerts various effects on different types of cells and cellular processes. It induces cell death in primary porcine Leydig cells and affects the antioxidant defense system in HepG2 cells by decreasing glutathione levels and altering the activities of related enzymes . T-2 triol also influences cell signaling pathways, including the JAK/STAT and MAPK pathways, leading to immunotoxicity and apoptosis . Furthermore, it impacts gene expression and cellular metabolism by inducing oxidative stress and promoting apoptosis .

Molecular Mechanism

The molecular mechanism of T-2 triol involves several key processes. It binds to and inactivates peptidyl-transferase activity at the transcription site, resulting in the inhibition of protein synthesis . T-2 triol also induces oxidative stress by decreasing glutathione levels and altering the activities of antioxidant enzymes . Additionally, it affects cell signaling pathways, including the JAK/STAT and MAPK pathways, leading to immunotoxicity and apoptosis . These interactions at the molecular level contribute to the overall toxic effects of T-2 triol.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of T-2 triol change over time. T-2 triol is rapidly metabolized, and its main metabolites include HT-2, Neosolaniol (Neo), T-2 triol, and T-2 tetraol . The stability and degradation of T-2 triol can influence its long-term effects on cellular function. Studies have shown that T-2 triol induces oxidative stress and alters the activities of antioxidant enzymes over time . These temporal changes are important for understanding the stability and long-term impact of T-2 triol in laboratory settings.

Dosage Effects in Animal Models

The effects of T-2 triol vary with different dosages in animal models. At low doses, T-2 triol can enhance the resistance of animals to pathogens, while at high doses, it can significantly reduce immunity . High doses of T-2 triol can also lead to toxic effects such as vomiting, feed refusal, stomach necrosis, and skin irritation . Understanding the dosage effects of T-2 triol is crucial for assessing its safety and potential adverse effects in animal models.

Metabolic Pathways

T-2 triol is involved in several metabolic pathways, including hydrolysis, hydroxylation, de-epoxidation, and conjugation . The enzymes CYP3A4 and carboxylesterase contribute to the metabolism of T-2 triol, with 3′-hydroxy-T-2 toxin and HT-2 toxin as the primary products . These metabolic pathways play a crucial role in the detoxification and elimination of T-2 triol from the body.

Transport and Distribution

T-2 triol is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed from the alimentary tract or through respiratory mucosal membranes and transported to the liver, which is the primary organ responsible for its metabolism . T-2 triol can also be distributed to other organs and tissues, where it exerts its toxic effects. The transport and distribution of T-2 triol are important for understanding its overall impact on the body.

Subcellular Localization

The subcellular localization of T-2 triol plays a significant role in its activity and function. T-2 triol can localize to various cellular compartments, including the cytoplasm and nucleus. It affects the activity of antioxidant enzymes and induces oxidative stress in these compartments . Understanding the subcellular localization of T-2 triol is crucial for elucidating its mechanism of action and overall impact on cellular function.

准备方法

- T-2 三醇是通过 T-2 毒素的代谢转化产生的。

- 工业生产方法并不常见,因为它主要是一种代谢产物。

化学反应分析

- T-2 三醇可以进行多种反应,包括氧化、还原和取代反应。

- 常用的试剂和条件取决于具体的反应。

- 这些反应中形成的主要产物尚未得到广泛记录。

相似化合物的比较

- T-2 三醇的独特性在于它是 T-2 毒素的代谢产物。

- 类似化合物包括 T-2 毒素本身和其他单端孢霉烯类物质。

属性

IUPAC Name |

[10,11-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O7/c1-10(2)5-14(22)26-12-7-19(8-21)13(6-11(12)3)27-17-15(23)16(24)18(19,4)20(17)9-25-20/h6,10,12-13,15-17,21,23-24H,5,7-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAUKBBLCGQHIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97373-21-2, 34114-98-2 | |

| Record name | [10,11-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | T2 Triol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035396 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does T-2 triol compare in toxicity to its parent compound, T-2 toxin?

A1: T-2 triol consistently demonstrates lower toxicity compared to T-2 toxin. Studies using human lymphocytes found that T-2 triol required significantly higher concentrations to inhibit cell proliferation compared to T-2 toxin. [] Similar results were obtained in studies with brine shrimp and protozoan Tetrahymena pyriformis, where T-2 triol exhibited lower toxicity than T-2 toxin. [, ] This suggests that the metabolic conversion of T-2 toxin to T-2 triol generally represents a detoxification step.

Q2: What are the main metabolic pathways of T-2 toxin involving T-2 triol in animals?

A2: T-2 toxin is primarily metabolized through hydrolysis of its ester side chains. This process occurs sequentially, with HT-2 toxin as the initial metabolite. HT-2 toxin can be further hydrolyzed to form T-2 triol. [, ] This pathway ultimately leads to the formation of T-2 tetraol, the least toxic metabolite in the series.

Q3: Can T-2 triol be further metabolized, and what are the implications for toxicity?

A3: Yes, research indicates that some bacterial strains can further degrade T-2 triol. One study identified a Curtobacterium sp. strain capable of transforming T-2 toxin to HT-2 toxin and subsequently to T-2 triol, without the formation of other intermediates like neosolaniol. [] Further investigation revealed that this bacterium could completely degrade T-2 triol, removing it from the culture medium. [] Such microbial degradation pathways are important for detoxification and reducing the levels of T-2 triol in contaminated environments.

Q4: How does the metabolism of T-2 toxin differ between animals and humans?

A4: While the primary metabolic route of T-2 toxin, involving the formation of HT-2 toxin and T-2 triol, is conserved across species, some differences exist. In humans, HT-2 toxin appears to be the main circulating metabolite. [] In contrast, animals tend to further metabolize HT-2 toxin into 3'-hydroxy-HT-2 toxin and T-2 triol, ultimately leading to T-2 tetraol. [] Notably, de-epoxidation, a key detoxification mechanism observed in animals, has not been reported in humans. []

Q5: What is the significance of identifying T-2 triol in biological samples?

A5: The presence of T-2 triol, even at low concentrations, can indicate prior exposure to T-2 toxin. Research has successfully identified T-2 triol in chicken excreta and tissues, confirming its presence as a metabolite. [] The detection of T-2 triol, along with other T-2 metabolites, can help assess the extent of exposure to this mycotoxin and highlight potential risks associated with contaminated feed.

Q6: What analytical techniques are commonly employed to detect and quantify T-2 triol?

A6: Gas chromatography coupled with mass spectrometry (GC/MS) is widely used for the identification and quantification of T-2 triol in various matrices. [, , ] This method provides high sensitivity and selectivity for analyzing complex mixtures of trichothecenes. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is another powerful tool for analyzing T-2 triol and other trichothecenes simultaneously. [, , , ]

Q7: Have any studies investigated the presence of masked T-2 triol in feed and food?

A7: Yes, research has explored the potential for masked mycotoxins, including T-2 triol, in cereal straw. [] While the study did not find evidence for the release of masked T-2 triol using chemical and enzymatic hydrolysis methods, it highlighted the need for further investigation using more advanced techniques to fully understand the occurrence and significance of masked mycotoxins. []

Q8: In what types of food and feed samples has T-2 triol been detected?

A8: T-2 triol, alongside other T-2 toxin metabolites, has been found in various agricultural commodities, including oats, maize, and wheat. [, , , ] Its presence in these staple grains raises concerns about potential exposure through the food chain, especially for livestock consuming contaminated feed.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。